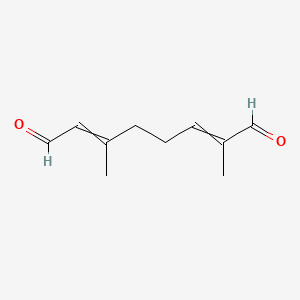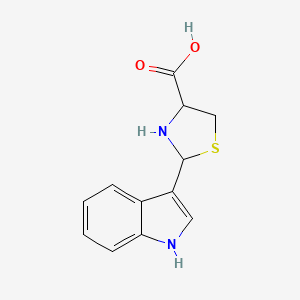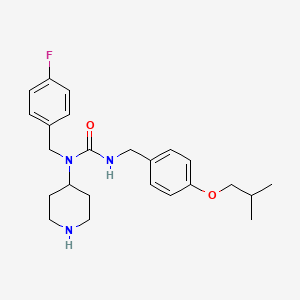
4-(2-Acetylhydrazino)-4-oxobutanoic acid
概要
説明
4-(2-Acetylhydrazino)-4-oxobutanoic acid is an organic compound that features both hydrazino and oxo functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Acetylhydrazino)-4-oxobutanoic acid typically involves the reaction of hydrazine derivatives with oxo acids. One common method includes the reaction of hydrazine hydrate with 4-oxobutanoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
4-(2-Acetylhydrazino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-oxo-4-(2-acetylhydrazino)butanoic acid, while reduction could produce 4-hydroxy-4-(2-acetylhydrazino)butanoic acid.
科学的研究の応用
4-(2-Acetylhydrazino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Acetylhydrazino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in enzymes or other proteins, leading to inhibition or modification of their activity. The oxo group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
4-(2-Hydrazino)-4-oxobutanoic acid: Lacks the acetyl group, which may affect its reactivity and biological activity.
4-(2-Acetylhydrazino)-4-hydroxybutanoic acid: Contains a hydroxyl group instead of an oxo group, leading to different chemical properties.
Uniqueness
4-(2-Acetylhydrazino)-4-oxobutanoic acid is unique due to the presence of both acetyl and oxo groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
特性
IUPAC Name |
4-(2-acetylhydrazinyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c1-4(9)7-8-5(10)2-3-6(11)12/h2-3H2,1H3,(H,7,9)(H,8,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNXPLBEBZMDFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(2-acetylhydrazino)-4-oxobutanoic acid (AOBAH) interact with metal ions like Nickel(II) and what are the structural characteristics of the resulting complexes?
A1: AOBAH acts as a multidentate ligand, meaning it can bind to a metal ion through multiple donor atoms. In the case of Nickel(II), research suggests that AOBAH coordinates through its carbonyl and hydrazino groups. [, ] This interaction forms stable complexes, with the exact structure depending on the reaction conditions and other ligands present.
- Infrared spectroscopy: Shifts in the characteristic peaks of AOBAH upon complexation with Nickel(II) indicate the involvement of specific functional groups in the binding. [, ]
- Electronic spectra: Analysis of the UV-Vis spectra of the complexes provides insights into the geometry and electronic configuration around the Nickel(II) ion. [, ]
- Magnetic moment measurements: These measurements help determine the number of unpaired electrons in the Nickel(II) d-orbitals, providing further clues about the complex's geometry. [, ]
Q2: Are there other similar compounds studied alongside AOBAH for their interactions with metal ions?
A2: Yes, several related carboxyamide derivatives were investigated alongside AOBAH, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1344347.png)

![7-Bromo-5-nitrobenzo[d]thiazol-6-amine](/img/structure/B1344350.png)

![5-Bromo-1-butyl-1H-benzo[d]imidazole](/img/structure/B1344352.png)







